molecular formula C7H14BrN B1277137 2-(2-Bromoethyl)piperidine CAS No. 731742-05-5

2-(2-Bromoethyl)piperidine

Cat. No.: B1277137
CAS No.: 731742-05-5
M. Wt: 192.1 g/mol
InChI Key: UISQNTXFRUUKBZ-UHFFFAOYSA-N
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Description

2-(2-Bromoethyl)piperidine is an organic compound with the molecular formula C7H14BrN. It is a derivative of piperidine, a six-membered heterocyclic amine. This compound is characterized by the presence of a bromoethyl group attached to the piperidine ring, making it a valuable intermediate in organic synthesis and various chemical reactions .

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production often employs continuous flow reactors to ensure consistent quality and yield. The bromination process is optimized for large-scale production, with careful control of temperature, pressure, and reaction time to maximize efficiency .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

Target of Action

2-(2-Bromoethyl)piperidine is a derivative of piperidine, a heterocyclic moiety . Piperidine and its derivatives have been observed to have therapeutic properties, including anticancer potential . They act as potential clinical agents against various types of cancers, such as breast cancer, prostate cancer, colon cancer, lung cancer, and ovarian cancer .

Mode of Action

Piperidine derivatives have been observed to regulate several crucial signaling pathways essential for the establishment of cancers . These include STAT-3, NF-κB, PI3k/Aκt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, p-IκB, and others . These phytochemicals lead to inhibition of cell migration and help in cell cycle arrest to inhibit the survivability of cancer cells .

Biochemical Pathways

Piperidine and its derivatives, including this compound, have been observed to affect multiple signaling pathways. These include Akt/mTOR/MMP-9, 5′-AMP-activated protein kinase-activated NLR family pyrin domain containing-3 inflammasome, voltage-gated K+ current, PKCα/ERK1/2, NF-κB/AP-1/MMP-9, Wnt/β-catenin, JNK/P38 MAPK, and gut microbiota .

Pharmacokinetics

Piperine, a related compound, has been observed to alter gastrointestinal disorders, drug-metabolizing enzymes, and the bioavailability of several drugs . This suggests that this compound may have similar effects on absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

Piperidine and its derivatives have been observed to inhibit cell migration and help in cell cycle arrest, thereby inhibiting the survivability of cancer cells .

Biochemical Analysis

Biochemical Properties

2-(2-Bromoethyl)piperidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for drug metabolism. The interaction involves the activation of the N-H bond, leading to the formation of a carbon-centered radical intermediate . This interaction is essential for the compound’s role in biochemical processes.

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of certain signaling pathways, leading to changes in gene expression and metabolic flux . These effects are crucial for understanding the compound’s potential therapeutic applications.

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. The compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Specifically, it interacts with cytochrome P450 enzymes, leading to the formation of a radical intermediate that undergoes further reactions to produce the desired biochemical effects . This mechanism is vital for the compound’s role in various biochemical processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation can lead to changes in its biochemical activity . These temporal effects are essential for understanding the compound’s behavior in laboratory experiments.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects, such as modulating enzyme activity and gene expression. At higher doses, it can cause toxic or adverse effects, including respiratory paralysis and organ dysfunction . Understanding these dosage effects is crucial for determining the compound’s therapeutic potential and safety.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. The compound undergoes ring contraction mediated by cytochrome P450 enzymes, leading to the formation of a ring-contracted pyrrolidine product . These metabolic pathways are essential for understanding the compound’s biochemical activity and potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biochemical activity. The compound interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes . These interactions influence the compound’s localization and accumulation within different tissues, affecting its overall activity and function.

Subcellular Localization

This compound exhibits specific subcellular localization patterns that influence its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . These localization patterns are crucial for understanding the compound’s role in various cellular processes and its potential therapeutic applications.

Properties

IUPAC Name

2-(2-bromoethyl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14BrN/c8-5-4-7-3-1-2-6-9-7/h7,9H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UISQNTXFRUUKBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)CCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60424682
Record name 2-(2-bromoethyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60424682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

731742-05-5
Record name 2-(2-bromoethyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60424682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the main applications of 2-(2-Bromoethyl)piperidine in organic synthesis?

A1: this compound serves as a valuable reagent in synthesizing complex heterocyclic compounds. Its reactivity stems from the presence of both a piperidine ring and a bromoethyl group. For instance, it acts as an alkylating agent in reactions with potassium salts of enol ethers. [, ] This property proves beneficial in constructing fused ring systems, particularly those relevant to medicinal chemistry, as demonstrated in the synthesis of 8-aza-D-homo-18-norestrone methyl ether. [] Additionally, the compound participates in conjugate addition reactions with alkyl acrylates, ultimately leading to substituted piperidine derivatives. [] This approach offers a route to indolizidine frameworks, which hold significance in pharmaceutical research.

Q2: Can you provide an example of a specific synthetic application of this compound?

A2: One notable application involves the synthesis of 2-(methoxycarbonyl)indolizidine. [] Researchers achieved this by reacting this compound with methyl acrylate, followed by a cyclization step facilitated by lithium diisopropylamide. This synthetic route highlights the versatility of this compound in constructing complex heterocycles.

Q3: What structural features of this compound make it valuable in these synthetic applications?

A3: The compound's utility arises from the combination of the nucleophilic nitrogen atom within the piperidine ring and the electrophilic carbon atom bonded to the bromine atom in the bromoethyl group. This dual reactivity allows it to participate in various reactions, leading to the formation of new carbon-nitrogen bonds and the creation of diverse cyclic structures. [, ]

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